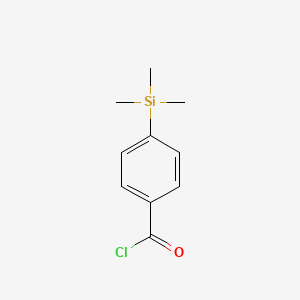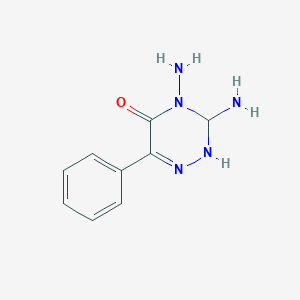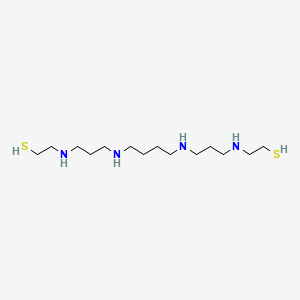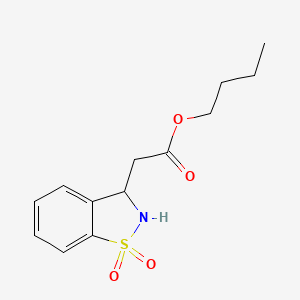
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolinones. These compounds are known for their antimicrobial and preservative properties. The compound is structurally related to isothiazole and is widely used in various industrial applications due to its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide typically involves the reaction of 1,2-benzisothiazolin-3-one with butyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in the study of bacterial and fungal inhibition.
Medicine: Research is ongoing into its potential use as a preservative in pharmaceutical formulations.
Industry: It is widely used as a preservative in paints, coatings, and other industrial products to prevent microbial growth.
Mecanismo De Acción
The antimicrobial activity of 1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazolin-3-one: Another compound in the same class with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.
5-Chloro-2-methyl-4-isothiazolin-3-one: Often used in combination with other preservatives for enhanced effectiveness.
Uniqueness
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide stands out due to its specific ester functional group, which can be modified to tailor its properties for specific applications. This versatility makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
23274-75-1 |
|---|---|
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
butyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C13H17NO4S/c1-2-3-8-18-13(15)9-11-10-6-4-5-7-12(10)19(16,17)14-11/h4-7,11,14H,2-3,8-9H2,1H3 |
Clave InChI |
FIKXPGLGXATMMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



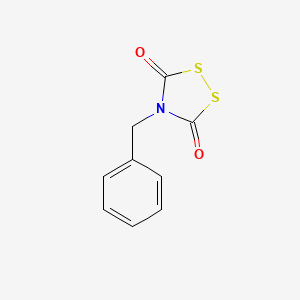


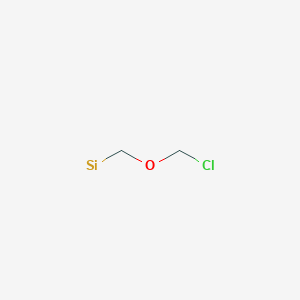
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
